molecular formula C10H20N2 B3093173 1-(Cyclobutylmethyl)-1,4-diazepane CAS No. 1240573-19-6

1-(Cyclobutylmethyl)-1,4-diazepane

Cat. No.: B3093173
CAS No.: 1240573-19-6
M. Wt: 168.28
InChI Key: NTYQWWCWQFLXPD-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1,4-diazepane (CAS: 1240573-19-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol . Structurally, it consists of a seven-membered 1,4-diazepane ring substituted at the 1-position with a cyclobutylmethyl group.

Properties

IUPAC Name

1-(cyclobutylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-3-10(4-1)9-12-7-2-5-11-6-8-12/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYQWWCWQFLXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Cyclobutylmethyl)-1,4-diazepane typically involves the following steps:

    Cyclization: The formation of the diazepane ring can be accomplished through cyclization reactions involving appropriate precursors, such as diamines and dihalides, under controlled conditions.

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Common techniques include batch and continuous flow processes, which allow for scalable production.

Chemical Reactions Analysis

1-(Cyclobutylmethyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Cyclobutylmethyl)-1,4-diazepane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Size and Shape : Cyclobutylmethyl (4-membered ring) introduces less steric bulk compared to cyclopentyl (5-membered) or cyclohexyl (6-membered) groups. This may enhance conformational flexibility and binding to sterically constrained targets .
  • The electron-withdrawing fluorine in 1-(2-Fluorobenzoyl)-1,4-diazepane could stabilize the compound against metabolic degradation .
  • Molecular Weight : Bulky substituents (e.g., bromobenzyl) increase molecular weight significantly, which may influence pharmacokinetic properties such as solubility and membrane permeability .

Biological Activity

1-(Cyclobutylmethyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by a diazepane ring with a cyclobutylmethyl substituent. Its molecular formula is C10H16N2C_{10}H_{16}N_2, and it has a CAS number of 1240573-19-6. The structural features contribute to its unique interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:

  • Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.
  • Enzyme Modulation : It may modulate the activity of specific enzymes involved in neurotransmitter synthesis and degradation, thereby affecting overall neurotransmission.

Biological Activity Profiles

The biological activity profiles of this compound have been assessed using both in vitro and in vivo studies. Key findings include:

  • Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
  • Anxiolytic Effects : Research indicates that it may possess anxiolytic properties, reducing anxiety levels in test subjects.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study on Antidepressant Effects :
    • Objective : To evaluate the antidepressant activity in rodent models.
    • Methodology : Administered varying doses of the compound and assessed behavioral changes using standard tests (e.g., forced swim test).
    • Results : Significant reductions in depressive-like behavior were observed at higher doses.
  • Study on Anxiolytic Properties :
    • Objective : To assess the anxiolytic effects in mice.
    • Methodology : Utilized the elevated plus maze test to measure anxiety levels post-administration.
    • Results : Mice treated with the compound spent more time in open arms compared to controls, indicating reduced anxiety levels.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other diazepane derivatives:

Compound NameStructure FeaturesBiological Activity
This compoundDiazepane ring with cyclobutyl groupAntidepressant, Anxiolytic
1-(Methyl)-1,4-diazepaneDiazepane ring with methyl groupMild sedative effects
1-(Phenyl)-1,4-diazepaneDiazepane ring with phenyl groupPotential antipsychotic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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